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Compound of Interest |

4-Chloro-2-methylpyrimidine
Compound Name:
hydrochloride
CAS No.: 1159824-34-6
Cat. No.: B3346203

Executive Summary & Chemical Profile

4-Chloro-2-methylpyrimidine is a critical electrophilic scaffold in medicinal chemistry, widely
used to synthesize functionalized pyrimidines via Nucleophilic Aromatic Substitution (

). While typically supplied as a free base (CAS: 4994-86-9), the hydrochloride salt is often
generated in situ or isolated to improve stability and solubility.

This guide provides the definitive spectroscopic signatures for the compound, with a specific
focus on distinguishing the free base from the hydrochloride salt using NMR, IR, and MS
modalities.

Chemical Identity
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Property Data
IUPAC Name 4-Chloro-2-methylpyrimidine
CAS (Free Base) 4994-86-9

(Free Base) /
Molecular Formula

(HCI salt)
_ 128.56 g/mol (Free Base) / 165.02 g/mol (HCI

Molecular Weight

Salt)

White to pale yellow crystalline solid (low
Appearance . .

melting point ~50°C)

B Soluble in DCM, MeOH, DMSO; HCI salt soluble

Solubility

in water/MeOH

Synthesis & Experimental Protocols

To ensure the integrity of the spectroscopic data, the origin of the sample must be understood.
The following protocol describes the standard industrial synthesis via chlorodehydroxylation,
which dictates the common impurity profile (e.g., residual

, hydrolyzed 2-methyl-4-hydroxypyrimidine).

Synthesis Workflow (Graphviz)

2-Methyl-4-hydroxypyrimidine Chlorination
(Starting Material) w» Workup
Dichlorophosphate (Ice quench, Extraction) > 4-Chloro-2-methylpyrimidine Protonation > HCI Salt Formation
_______ > Intermediate (Free Base) (Anhydrous HCl/Dioxane)

POCI3 (Phosphorus Oxychloride)
+ Base (e.g., Diethylaniline)

Click to download full resolution via product page

Figure 1: Synthetic pathway from hydroxypyrimidine precursor to the target chloride and its salt.
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Purification Protocol (Sample Prep)

Before spectroscopic analysis, ensure the removal of hydrolysis byproducts.

Dissolution: Dissolve crude solid in

Wash: Wash with saturated

(removes HCI and traces of hydroxy-pyrimidine) followed by brine.

Drying: Dry over anhydrous

Salt Formation (Optional): To generate the HCI salt for analysis, bubble anhydrous HCI gas
through an ethereal solution of the free base. Precipitate is filtered and dried under vacuum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The protonation of the pyrimidine nitrogen significantly alters the chemical environment. Below
is the comparison between the Free Base (standard) and the Hydrochloride Salt.

H NMR Data (400 MHz)

Solvent:

(Free Base) vs.

(HCI Salt)
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Position Proton Type (PPm)-Free (ppm)-HCl  yyitiplicity ~ Coupling
Base Salt (Hz)
Methyl (
2-Me 2.68 2.85-2.95 Singlet (s)
)
Aromatic
H-5 _ 7.32 7.80-7.95 Doublet (d)
Ring
Aromatic
H-6 _ 8.58 9.10-9.30 Doublet (d)
Ring
NH+ Pyridinium - 13.0-14.5 Broad (br s)

Expert Insight:

o Deshielding Effect: In the HCI salt, the protonation of the ring nitrogen (N1/N3) withdraws
electron density from the aromatic system. This causes a significant downfield shift (

ppm) for the ring protons H-5 and H-6 compared to the free base.

e Solvent Interaction: In

, the acidic proton (

) is often visible as a very broad singlet above 10 ppm, though it may exchange with residual
water.

C NMR Data (100 MHz)

Solvent:
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Carbon Position

Assignment Logic

(ppm)
Typical methyl attached to
25.8 P y )
heteroaromatic ring.

C-5 1205 -position to nitrogens; most
shielded ring carbon.

C-6 159.2 -position to N1; deshielded.
Attached to Chlorine;
deshielded by electronegativity

C-4 161.5 (

).
Between two nitrogens; most

C-2 168.1

deshielded.

Mass Spectrometry (MS)

Mass spectrometry is the primary tool for confirming the presence of the chlorine atom due to

its distinct isotopic signature.
lonization & Isotope Pattern
e Technique: GC-MS (El, 70 eV) or LC-MS (ESI+).
e Molecular lon (
): 128 m/z.[1]
 |sotope Ratio: The presence of

and
creates a characteristic 3:1 intensity ratio between the

(128) and
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(130) peaks.

Fragmentation Pathway (EIl)

Under Electron Impact (El), the molecule undergoes characteristic cleavage.

m/z (Fragment)

Identity Mechanism

Molecular lon (Base Peak

128 /130
often).

93 Heterolytic cleavage of C-ClI
bond.

66 Pyrimidine ring collapse
(Retro-Diels-Alder type).

52 Loss of Nitrogen species.

Fragmentation Logic Diagram (Graphviz)

Molecular lon [M]+
m/z 128/130 (3:1)

- Cl radical

[M - Cl+
m/z 93

Ring Instability

Ring Cleavage
[- HCN]

Elimination

Fragment
m/z 66

Click to download full resolution via product page
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Figure 2: Proposed EI-MS fragmentation pathway for structural confirmation.

Infrared Spectroscopy (FT-IR)

IR is particularly useful for distinguishing the salt from the free base rapidly in a solid state.

Wavenumber (

Functional Group Intensity Note
)
Aromatic C-H 3050 - 3010 Weak Ring C-H stretch.
Aliphatic C-H 2980 - 2920 Medium Methyl group stretch.
Pyrimidine ring
C=N/C=C 1580, 1540 Strong o
skeletal vibrations.
Characteristic chloro-
C-Cl 740 - 780 Strong _
substituent stretch.
Only in HCI salt.
Salt Band ( Broad "ammonium"
2400 - 3000 Broad )
) band overlapping C-H

region.

Quality Control & Impurity Profiling

When analyzing commercial or synthesized samples, look for these common impurities:

e 4-Hydroxy-2-methylpyrimidine: Result of hydrolysis.

o NMR: Loss of doublet pattern, appearance of broad OH/NH signals.

o MS: M+ at 110 m/z (No Chlorine isotope pattern).

e 2.,4-Dichloro-6-methylpyrimidine: Over-chlorination byproduct (if starting from di-hydroxy).

o MS: M+ at 162 m/z (9:6:1 isotope pattern for
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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